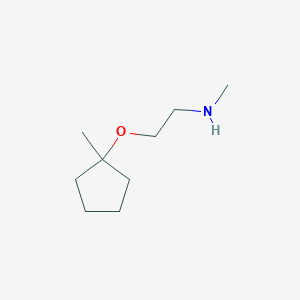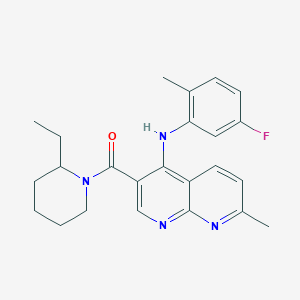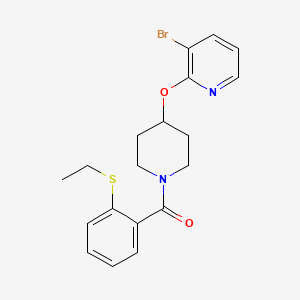
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H21BrN2O2S. It contains a bromopyridin group attached to a piperidin group via an oxygen atom, and a phenyl group attached to the piperidin group via a methanone group.Physical And Chemical Properties Analysis
This compound is likely to be a solid under normal conditions, given its molecular structure . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Crystal Structure Analysis : Compounds structurally similar to the title compound have been analyzed for their crystal structures. For instance, Revathi et al. (2015) examined an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component. This study revealed important details about the crystal packing and intermolecular interactions, highlighting the significance of crystal structure analysis in understanding compound properties (Revathi et al., 2015).
Thermal and Optical Properties : Karthik et al. (2021) explored the thermal, optical, and structural properties of a compound similar to the title molecule. They used various spectroscopic techniques and single crystal X-ray diffraction studies, providing insights into the stability and potential applications of these compounds in different fields (Karthik et al., 2021).
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized and evaluated a series of derivatives similar to the title compound for their in vitro antibacterial and antifungal activities. This study highlights the potential use of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthetic Methods : Research by Zheng Rui (2010) focused on the synthesis of similar compounds using straightforward methods, emphasizing the ease of access and potential scalability of these chemical processes (Zheng Rui, 2010).
Neuroprotective Activities : A study by Zhong et al. (2020) on aryloxyethylamine derivatives, structurally related to the title compound, evaluated their neuroprotective effects. The compounds showed significant protection against cell death and ischemic stroke, suggesting their potential application in neuroprotection and treatment of stroke-related conditions (Zhong et al., 2020).
Synthesis of Side Products in Drug Development : Eckhardt et al. (2020) reported the structure of a side product similar to the title compound in the synthesis of new anti-tuberculosis drug candidates. Understanding these side products is crucial for optimizing drug synthesis processes (Eckhardt et al., 2020).
Anticancer Properties : Vinaya et al. (2011) synthesized piperidine derivatives and assessed their antiproliferative activity against human leukemia cells. This research demonstrates the potential of these compounds in cancer therapy (Vinaya et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBMGCXJNFRBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)
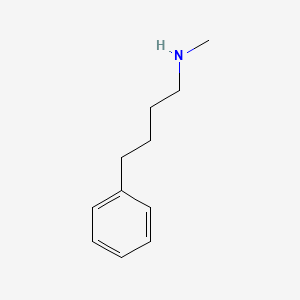
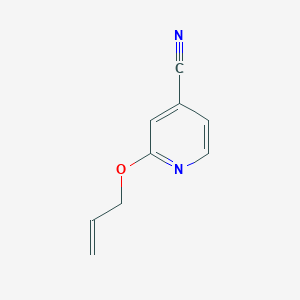
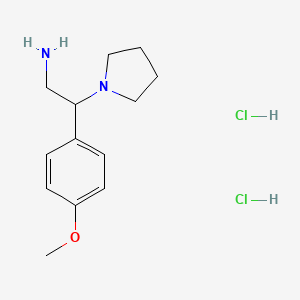
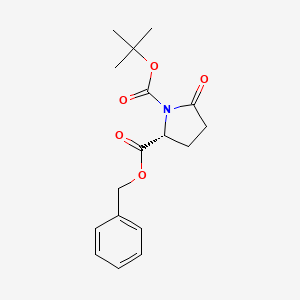

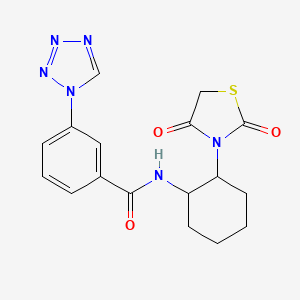
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
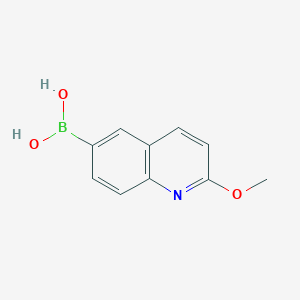
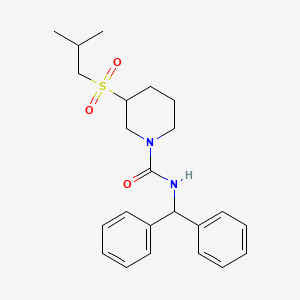
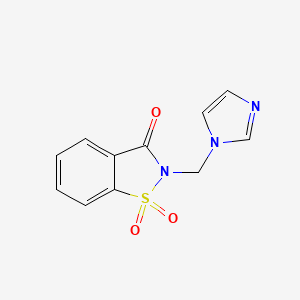
![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)
